molecular formula C11H18N2 B094574 4-Diethylamino-o-toluidine CAS No. 148-71-0

4-Diethylamino-o-toluidine

Cat. No.: B094574
CAS No.: 148-71-0
M. Wt: 178.27 g/mol
InChI Key: XBTWVJKPQPQTDW-UHFFFAOYSA-N
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Description

4-Diethylamino-o-toluidine is a substituted aromatic amine that serves as a versatile building block in scientific research, particularly in the field of materials science. Its primary research value lies in its role as a precursor in electrochemical studies for the synthesis of conducting polymers, such as poly(o-toluidine) and its copolymers . These polymers are investigated for use in advanced applications including corrosion protection coatings, active materials in electrochemical energy storage devices, and as sensitive components in electrochemical sensors . The mechanism of action for this compound, when used in corrosion inhibition studies, is primarily adsorptive, where the molecule interacts with metal surfaces through its functional amino groups and aromatic ring system to form a protective layer . Researchers also utilize derivatives of this compound, such as Schiff bases synthesized from it, to develop new materials with tailored properties . It is crucial for researchers to note that this compound is structurally related to o-toluidine, which is classified as a proven human carcinogen . Strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, are mandatory when handling this substance in a laboratory setting. This product is designated For Research Use Only and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N,4-N-diethyl-2-methylbenzene-1,4-diamine
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InChI

InChI=1S/C11H18N2/c1-4-13(5-2)10-6-7-11(12)9(3)8-10/h6-8H,4-5,12H2,1-3H3
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InChI Key

XBTWVJKPQPQTDW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
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Related CAS

2051-79-8 (mono-hydrochloride), 24828-38-4 (unspecified hydrochloride)
Record name 3-Methyl-N,N-diethyl-p-phenylenediamine
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DSSTOX Substance ID

DTXSID7043879
Record name 3-Methyl-4-amino-N,N-diethylaniline
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Molecular Weight

178.27 g/mol
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Physical Description

White odorless crystalline solid; [Kodak MSDS]
Record name CD-2
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CAS No.

148-71-0
Record name 2-Amino-5-(diethylamino)toluene
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Record name 3-Methyl-N,N-diethyl-p-phenylenediamine
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Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-
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Record name 3-Methyl-4-amino-N,N-diethylaniline
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Record name 4-diethylamino-o-toluidine
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Record name 4-(DIETHYLAMINO)-2-METHYLANILINE
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Nomenclature and Structural Elucidation in Advanced Research

Systematic Naming Conventions and Chemical Abstracts Service Registry Identifiers

The chemical compound 4-Diethylamino-o-toluidine is identified in research and chemical databases through a systematic naming convention and a unique registry number. nih.gov Its formal IUPAC (International Union of Pure and Applied Chemistry) name is N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine . chemspider.com This name precisely describes its molecular structure: a benzene (B151609) ring with a methyl group at position 2 and two amino groups at positions 1 and 4, with two ethyl groups attached to the nitrogen of the amino group at position 4. smolecule.com It is also referred to by other systematic names such as 4-(diethylamino)-2-methylaniline. chemspider.com

For unambiguous identification in scientific literature and databases, the compound is assigned the Chemical Abstracts Service (CAS) Registry Number 2051-79-8 for its hydrochloride salt and 148-71-0 for the free base. chemspider.comchemscene.com These identifiers are crucial for researchers to eliminate ambiguity that can arise from the use of various synonyms like CD-2 Color Developer. nih.govchemnet.com

Identifier Value
IUPAC Name N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine chemspider.com
CAS Registry Number (HCl salt) 2051-79-8 chemscene.com
CAS Registry Number (Free Base) 148-71-0 chemspider.com
Molecular Formula C₁₁H₁₈N₂ smolecule.com
Molecular Weight 178.27 g/mol smolecule.com

Isomeric Considerations and Analogous Compounds in Research Contexts

In research, the properties of this compound are often understood by comparing it to its isomers and structural analogs. Isomers possess the same molecular formula but differ in the arrangement of atoms. The isomeric toluidines (ortho, meta, and para) are foundational examples, and their separation often relies on methods like adsorption on molecular sieves. google.com Positional isomers of this compound, where the substituents on the benzene ring are in different locations, are critical for comparative studies.

Key Isomers and Analogs:

N,N-Diethyl-p-toluidine (CAS 613-48-9): An isomer where the amino group is absent, and the diethylamino group is para to the methyl group. smolecule.comnih.gov

4-Amino-N,N-diethylaniline (CAS 93-05-0): A structural analog that lacks the methyl group on the benzene ring. nist.gov This analog helps researchers study the steric and electronic effects of the methyl substituent.

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD): An analog where methyl groups replace the ethyl groups. atamanchemicals.com This substitution influences the compound's redox properties and is relevant in mechanistic studies.

N-Ethyl-N-methyl-benzene-1,4-diamine: An analog with one ethyl and one methyl group on the nitrogen, used to study the impact of asymmetrical substitution.

The study of such analogs, including those with different functional groups like α-aminophosphonates or those derived from para-aminobenzoic acid, provides a broader understanding of structure-activity relationships in related chemical classes. dovepress.comnih.gov

Compound CAS Number Key Difference from this compound
N,N-Diethyl-p-toluidine613-48-9Isomer; Lacks the primary amino group nih.gov
4-Amino-N,N-diethylaniline93-05-0Analog; Lacks the ortho-methyl group nist.gov
N,N,N',N'-Tetramethyl-p-phenylenediamine99-98-9Analog; Diethyl groups are replaced by dimethyl groups atamanchemicals.com

Advanced Methods for Structural Confirmation in Research

The definitive identification and structural confirmation of this compound in a research setting rely on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is used to identify the chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the single methyl group attached to the ring, and the two ethyl groups on the nitrogen atom (typically a quartet and a triplet). nih.govchemicalbook.com

¹³C NMR: Carbon NMR provides a count of unique carbon atoms and information about their bonding. The spectrum would display separate peaks for the aromatic carbons, the methyl carbon, and the two carbons of the ethyl groups, confirming the carbon skeleton. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The monoisotopic mass is measured at approximately 178.147 amu. chemspider.com High-resolution mass spectrometry can confirm the molecular formula, C₁₁H₁₈N₂. smolecule.com The fragmentation pattern in the mass spectrum, which shows how the molecule breaks apart, provides further structural evidence. Common fragmentation involves the loss of alkyl groups from the diethylamino substituent. miamioh.eduthieme-connect.de

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would show characteristic stretching vibrations for the N-H bonds of the primary amine, C-H bonds of the aromatic and alkyl groups, and C-N bonds. nist.gov

Technique Information Obtained Relevance for this compound
¹H NMR Chemical environment of protonsConfirms presence of aromatic, methyl, and diethylamino protons. nih.gov
¹³C NMR Carbon skeleton structureConfirms the number and type of carbon atoms. nih.gov
Mass Spectrometry Molecular weight and fragmentationVerifies molecular formula and provides structural clues. chemspider.commiamioh.edu
IR Spectroscopy Functional groupsIdentifies N-H, C-H, and C-N bonds. nist.gov

Synthesis and Synthetic Methodologies

Established Synthetic Routes and Protocols

The synthesis of 4-Diethylamino-o-toluidine is typically achieved through well-established, multi-step sequences that begin with simple, commercially available starting materials.

The foundational structure of this compound originates from toluene (B28343). A common synthetic pathway involves a series of transformations:

Nitration of Toluene : The process begins with the mixed-acid (nitric/sulfuric acid) mononitration of toluene. This electrophilic aromatic substitution reaction produces a mixture of nitrotoluene isomers.

Isomer Separation : The resulting ortho, meta, and para isomers of nitrotoluene are separated to isolate the desired o-nitrotoluene.

Reduction of Nitro Group : The nitro group of o-nitrotoluene is reduced to a primary amine, yielding o-toluidine (B26562). This reduction is often accomplished via catalytic hydrogenation using catalysts like Raney nickel or other supported metals.

N-Alkylation : The final step is the dialkylation of the primary amine of o-toluidine with an ethylating agent, such as ethyl halide, to form the tertiary diethylamino group, yielding the final product, this compound.

An alternative approach involves the direct amination of toluene using a hydroxylamine (B1172632) salt in the presence of a catalyst, which can produce toluidine isomers in a single step, although controlling regioselectivity remains a challenge. google.com Another method starts with acetyl-protected o-toluidine, which can be directly chlorinated to produce intermediates like 4-chloro-o-toluidine. iarc.fr

Table 1: Overview of a General Multi-step Synthesis Approach
StepReaction TypeStarting MaterialKey ReagentsProduct
1Electrophilic Aromatic SubstitutionTolueneHNO₃, H₂SO₄o-Nitrotoluene
2Reduction (Catalytic Hydrogenation)o-NitrotolueneH₂, Metal Catalyst (e.g., Ni, Pd)o-Toluidine
3N-Alkylationo-ToluidineEthyl halide (e.g., C₂H₅Br)This compound

The key transformations in the synthesis of this compound proceed through distinct mechanistic pathways.

Electrophilic Aromatic Substitution (Nitration) : The nitration of toluene involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids. The electron-donating methyl group on the toluene ring directs the incoming electrophile primarily to the ortho and para positions. The nitronium ion is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation (the sigma complex). A subsequent deprotonation step restores the ring's aromaticity, resulting in nitrotoluene.

Catalytic Hydrogenation (Reduction) : The reduction of the nitro group to a primary amine via catalytic hydrogenation involves the adsorption of o-nitrotoluene and hydrogen gas onto the surface of a metal catalyst. The process proceeds through a series of intermediate steps, including the formation of nitroso and hydroxylamine species, before the final primary amine, o-toluidine, is formed.

Nucleophilic Substitution (N-Alkylation) : The conversion of o-toluidine to this compound is a nucleophilic substitution reaction. The primary amino group of o-toluidine acts as a nucleophile, attacking the electrophilic carbon atom of an ethylating agent (e.g., ethyl bromide). This reaction typically proceeds via an SN2 mechanism, occurring in two successive steps to add two ethyl groups to the nitrogen atom.

Diazotization : The primary amine group of this compound can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. orgsyn.org This reaction proceeds via the formation of a nitrosonium ion (N=O⁺), which is attacked by the nucleophilic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable diazonium ion (R-N₂⁺). dss.go.th

This compound is a valuable building block for synthesizing more complex molecules, particularly in the dye industry.

Azo Dyes : The most prominent application is in the synthesis of azo dyes. researchgate.net Following diazotization, the resulting diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction known as azo coupling. It can be coupled with various aromatic compounds (coupling components), such as naphthol derivatives or other amines, to form molecules with an extended conjugated system (R-N=N-R'). iarc.fr This R-N=N-R' structure is the chromophore responsible for the vibrant colors of azo dyes. For instance, coupling with β-naphthol would yield a vividly colored azo compound. researchgate.net The specific substituents on the aromatic rings influence the exact color of the resulting dye. researchgate.net

Catalytic Synthesis Pathways and Optimization

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental sustainability. These approaches are relevant to both the synthesis and application of this compound.

Tertiary aromatic amines, structurally similar to this compound, are well-known as accelerators or co-initiators in free-radical polymerization, particularly for acrylates and methacrylates. researchgate.netatamanchemicals.comatamanchemicals.com

Redox Initiation Systems : In these systems, a tertiary amine acts as an activator for an initiator, typically a peroxide like benzoyl peroxide (BPO). The amine reduces the peroxide, leading to the rapid generation of free radicals at ambient temperatures. These radicals then initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA). researchgate.net The efficiency of this process is influenced by the electronic nature of the substituents on the aromatic amine. Electron-donating groups, such as the alkyl groups in this compound, enhance the amine's ability to act as a co-initiator. researchgate.net This catalytic role is crucial in applications like the curing of dental resins and bone cements. atamanchemicals.comatamanchemicals.com

Table 2: Role in Redox-Initiated Polymerization
ComponentFunctionExampleMechanism of Action
InitiatorSource of Free RadicalsBenzoyl Peroxide (BPO)Decomposes to form primary radicals upon activation.
Activator/Co-initiatorAccelerates Initiator DecompositionTertiary Aromatic Amine (e.g., this compound)Reduces the peroxide via a redox reaction to generate radicals at low temperatures.
MonomerPolymer Building BlockMethyl Methacrylate (MMA)Undergoes chain-growth polymerization initiated by the generated free radicals.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orglibretexts.org This reaction is highly versatile for synthesizing complex aromatic structures, including derivatives of toluidine.

Synthesis of Toluidine Derivatives : While not directly forming this compound, the Suzuki coupling is instrumental in creating its substituted analogs. For example, a halogenated o-toluidine precursor, such as 4-bromo-2-methylaniline, can be coupled with various aryl or vinyl boronic acids. researchgate.net This reaction allows for the introduction of diverse substituents onto the aromatic ring, significantly expanding the range of accessible complex molecules. researchgate.netmdpi.com

The catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromo-2-methylaniline) to form a palladium(II) species.

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product and regenerating the palladium(0) catalyst. wikipedia.org

The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing the reaction's yield and scope. libretexts.orgresearchgate.net

Table 3: Example of Suzuki-Miyaura Coupling for a Toluidine Derivative
Aryl HalideBoronic AcidCatalyst SystemProduct
4-Bromo-2-methylanilinePhenylboronic acidPd(PPh₃)₄, K₂CO₃5-Phenyl-o-toluidine
4-Chloro-2-methylanilineVinylboronic acidPdCl₂(dppf), Cs₂CO₃5-Vinyl-o-toluidine

Radiochemical Synthesis and Radiolabeling Strategies for Imaging Probes

The development of radiolabeled molecules for in vivo imaging techniques like Positron Emission Tomography (PET) is a critical area of research in diagnostics. While direct radiolabeling of this compound is not extensively documented, established strategies for labeling structurally similar compounds, particularly toluidine and aniline (B41778) derivatives, provide a clear pathway for its potential use in creating imaging probes.

Carbon-11 (B1219553) Labeling: A primary strategy for incorporating the short-lived positron emitter carbon-11 (t½ ≈ 20.3 min) into molecules like this compound involves C-¹¹ methylation. researchgate.net A robust method for creating [¹¹C]toluene derivatives is the Suzuki coupling, which utilizes [¹¹C]methyl iodide as the labeling agent. researchgate.net This palladium-mediated cross-coupling reaction is known for its high efficiency and tolerance of various functional groups, making it a suitable option for complex precursors. The products are typically synthesized in high yields (56–92%) and high radiochemical purity (>95%) in under 20 minutes from the production of [¹¹C]methyl iodide. researchgate.net

Another relevant example is the synthesis of a carbon-11-labeled PET radioligand for imaging cannabinoid receptor 2 (CB2). snmjournals.org This synthesis involved the O-¹¹C-methylation of a phenol (B47542) precursor using [¹¹C]CH₃OTf, achieving a decay-corrected radiochemical yield of 40-50%. snmjournals.org The precursor for this radioligand was synthesized from p-toluidine (B81030) and 4-(diethylamino)benzaldehyde, molecules that share key structural motifs with this compound. snmjournals.org These examples demonstrate established and efficient pathways for the radiosynthesis of complex molecules, which could be adapted for creating novel PET tracers from this compound derivatives.

General Radiolabeling Considerations: The choice of radionuclide is crucial for imaging applications. Besides carbon-11, fluorine-18 (B77423) (t½ ≈ 110 min) is another common PET isotope due to its longer half-life, which allows for more complex synthesis and distribution. nih.gov For Single-Photon Emission Computed Tomography (SPECT), technetium-99m is a frequently used radionuclide. frontiersin.org Labeling often requires the attachment of a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the molecule of interest, which can then securely coordinate the radiometal. mdpi.com

Radiolabeling MethodRadioisotopePrecursor TypeTypical YieldsReference
Suzuki CouplingCarbon-11 ([¹¹C]CH₃I)Organoboron56-92% researchgate.net
O-MethylationCarbon-11 ([¹¹C]CH₃OTf)Phenol40-50% (decay-corrected) snmjournals.org
Guanidine SynthesisCarbon-11 (H¹¹CN)Amine (o-toluidine)87% (decay-corrected) nih.gov

This table summarizes key radiolabeling strategies applicable to toluidine derivatives for PET imaging.

Synthesis of Related Ligands and Metal Complexes

The amine functionalities of this compound make it an excellent candidate for the synthesis of Schiff base ligands and their subsequent metal complexes. Schiff bases, characterized by an azomethine (-C=N-) group, are readily formed through the condensation of a primary amine with an aldehyde or ketone. sci-hub.setsijournals.com These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide array of transition metals. sci-hub.seresearchgate.net

A direct application of this compound (referred to as N,N-diethyl-2-methyl-1,4-phenylenediamine) in this context is the synthesis of salicylaldimine Schiff base complexes. researchgate.net In one study, the ligand bis(N-(4-diethylamino-2-methylphenyl)-3,5-di-tert-butylsalicylaldimine) was prepared by the condensation of this compound with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) in ethanol. researchgate.net This bidentate ligand, featuring imine nitrogen and phenolate (B1203915) oxygen donor atoms, was then used to synthesize square planar complexes with Copper(II) and Cobalt(II) by reacting it with the corresponding metal acetates in DMSO. researchgate.net

The general procedure for forming such complexes involves two main steps:

Schiff Base Formation: An equimolar amount of the primary amine (this compound) and a suitable aldehyde (e.g., a substituted salicylaldehyde) are reacted in a solvent like ethanol, often with gentle heating. researchgate.netresearchgate.net

Complexation: The synthesized Schiff base ligand is then mixed with a metal salt (e.g., acetates or chlorides of Co(II), Cu(II), Ni(II), Zn(II)) in an appropriate solvent. The resulting metal complex often precipitates from the solution and can be isolated by filtration. researchgate.netacs.org

The resulting metal complexes often exhibit interesting electronic and geometric properties. For instance, the Cu(II) and Co(II) complexes of the bis(N-(4-diethylamino-2-methylphenyl)-3,5-di-tert-butylsalicylaldimine) ligand were characterized by various techniques, including cyclic voltammetry and X-ray structural analysis, confirming their square planar geometry. researchgate.net

Complex TypePrecursorsMetal IonGeometryReference
Salicylaldimine Schiff BaseThis compound, 3,5-di-tert-butyl-2-hydroxybenzaldehydeCu(II), Co(II)Square Planar researchgate.net
Salicylaldehyde Schiff Base4-(diethylamino)salicylaldehyde, AnilineZn(II), Cd(II), Sn(II), Pb(II)Tetrahedral (modeled) researchgate.net

This table presents examples of metal complexes synthesized from this compound and a closely related analogue.

Polymerization and Conducting Polymer Synthesis

This compound is a derivative of o-toluidine, a monomer widely used in the synthesis of conducting polymers. Poly(o-toluidine) (POT), an analogue of the well-known polyaniline (PANI), has attracted considerable attention due to its good thermal stability, ease of synthesis, and processibility. ijraw.comnanoient.org The presence of the methyl group on the aniline ring in o-toluidine enhances the solubility of the resulting polymer compared to the parent PANI. d-nb.info It is expected that the additional N,N-diethyl group in this compound would further influence the polymer's properties, potentially increasing solubility due to steric effects that can alter the planarity and packing of the polymer chains. d-nb.info

The most common method for synthesizing POT and its derivatives is chemical oxidative polymerization. ijraw.comnanoient.org This process typically involves the oxidation of the monomer in an acidic medium using a strong oxidizing agent.

Typical Synthesis of Poly(o-toluidine):

Monomer: o-toluidine

Oxidant: Ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS) ijraw.comjwent.net

Medium: An acidic solution, commonly 1M HCl ijraw.comjwent.net

Procedure: The oxidant is added dropwise to a stirred solution of the monomer in the acid at a controlled temperature (often 0-5 °C). The polymerization is indicated by a color change, culminating in a greenish precipitate of the polymer in its conductive emeraldine (B8112657) salt form. ijraw.com

The resulting polymer can be characterized by various techniques. X-ray diffraction (XRD) typically shows that POT is largely amorphous. ijraw.comasianpubs.org Fourier-transform infrared (FTIR) spectroscopy confirms the presence of characteristic quinoid and benzenoid ring stretching vibrations, which are hallmarks of the polyaniline family of polymers. jwent.netasianpubs.org

The introduction of substituents onto the aniline ring can significantly impact the final polymer. For instance, copolymerization of aniline with o-toluidine has been shown to alter the helical structure of the resulting polymer chain. acs.org While specific studies on the homopolymerization of this compound are limited, the established methods for o-toluidine provide a robust framework for its synthesis. The resulting polymer would be a member of the substituted polyaniline family, with potential applications in areas where solution processability and tunable electronic properties are desired. d-nb.inforesearchgate.net

Polymerization MethodMonomerOxidantKey FindingsReference
Chemical Oxidativeo-toluidineAmmonium Persulfate (APS)Produces amorphous POT; ease of synthesis. ijraw.com
Chemical Oxidativeo-toluidinePotassium Persulfate (KPS)Synthesis of POT emeraldine salt for nanocomposites. jwent.net
Chemical OxidativeAniline and o-toluidine(1S)-(+)-10-camphorsulfonic acidCopolymerization inverts the helical conformation. acs.org
Electrochemicalp-toluidine and o-aminophenolN/A (Cyclic Voltammetry)Formation of copolymer films on ITO glass. researchgate.net

This table outlines common polymerization methods and findings for toluidine-based conducting polymers.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the benzene (B151609) ring in 4-Diethylamino-o-toluidine is significantly influenced by its substituents. The primary amino (-NH₂) and tertiary diethylamino (-N(CH₂CH₃)₂) groups are strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org The primary amino group is a particularly potent activator. libretexts.org

Key electrophilic substitution reactions include:

Halogenation : The high activation of the ring by the amino groups can make controlling reactions like bromination difficult, often leading to polysubstituted products. libretexts.org To achieve monosubstitution, the reactivity of the primary amino group can be moderated by converting it to an acetamide (B32628) (-NHCOCH₃). This less-activating amido group still directs ortho and para, but allows for cleaner, controlled substitutions. The original amino group can then be regenerated by hydrolysis. libretexts.org

Diazotization : The primary amino group can be converted into a diazonium salt (-N₂⁺). smolecule.com This diazonium salt can then act as an electrophile in coupling reactions with other activated aromatic compounds, such as phenols and arylamines, to form brightly colored azo compounds. libretexts.orgsmolecule.com This reaction is fundamental to the synthesis of many dyes. smolecule.com

Sulfonylation : While direct sulfonylation of highly activated anilines can be achieved, some methods may be unsuccessful. For instance, a visible-light photoredox-catalyzed sulfonylation of aniline (B41778) derivatives with sulfinate salts did not yield a product with the structurally similar N,N-dimethyl-p-toluidine. rsc.org

The amino groups also confer nucleophilic properties to the molecule, readily reacting with electrophiles. A primary example is N-Acetylation , where the primary amine reacts with acetic anhydride (B1165640) to form the corresponding amide. libretexts.org This reaction is not only crucial for moderating reactivity in electrophilic substitution but is also a common synthetic transformation. libretexts.org

However, the basicity of the amino groups can be a drawback in certain reactions. In Friedel-Crafts alkylations and acylations, the nitrogen atoms form an acid-base complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction from proceeding. libretexts.org This limitation can also be overcome by first converting the amine to an amide. libretexts.org

Table 1: Electrophilic and Nucleophilic Reactions of this compound

Reaction TypeDescriptionKey Features & LimitationsReference
Electrophilic Aromatic Substitution An electrophile replaces a hydrogen atom on the aromatic ring. The -NH₂ and -N(Et)₂ groups are strong ortho-, para-directors.High reactivity can lead to polysubstitution. The primary amino group is the stronger activator. libretexts.org
   ↳ HalogenationReaction with halogens (e.g., Br₂) to add halogen atoms to the ring.Difficult to stop at monosubstitution; N-acetylation is used for control. libretexts.org
   ↳ Diazotization-CouplingThe primary amine is converted to a diazonium salt, which then acts as an electrophile to form azo dyes.A key reaction for dye synthesis. libretexts.orgsmolecule.com
Nucleophilic Acylation (N-Acetylation) The primary amino group acts as a nucleophile, reacting with acylating agents like acetic anhydride.Forms an amide, which is useful for moderating the ring's reactivity. libretexts.org
Friedel-Crafts Reaction Alkylation or acylation of the aromatic ring using a Lewis acid catalyst.Generally unsuccessful on the free amine due to complex formation with the catalyst. The amide form, however, reacts normally. libretexts.org

Oxidative and Reductive Transformation Mechanisms

This compound and its derivatives participate in various oxidation-reduction reactions, a property leveraged in industrial applications and implicated in its metabolic fate.

Reductive Transformations: The synthesis of toluidines, including this compound, typically involves the reduction of the corresponding nitrotoluene precursors. iarc.fr High-volume manufacturing often utilizes continuous vapor-phase catalytic hydrogenation to convert the nitro group (-NO₂) to a primary amino group (-NH₂). iarc.fr

Oxidative Transformations: The compound can be oxidized to produce different products, including N-hydroxy derivatives. smolecule.com The oxidation of aromatic amines can proceed via a radical cation intermediate. rsc.org This reactivity is fundamental to some of its applications and also to its biological activity. For example, its ability to participate in redox reactions makes it useful as a reducing agent in the development of latent images in color photography. smolecule.com

In polymer chemistry, structurally related compounds like N,N-dimethyl-p-toluidine (DMPT) function as amine accelerators (reducing agents) for the polymerization of dental resins. nih.govchemotechnique.se In these systems, the amine reduces a photoinitiator, such as camphorquinone, upon exposure to light, generating free radicals that initiate the polymerization of methacrylate (B99206) monomers. nih.gov

Table 2: Oxidative and Reductive Transformations

TransformationDescriptionMechanism/ApplicationReference
Oxidation The compound loses electrons, which can lead to the formation of N-hydroxy derivatives or radical cations.Metabolic activation can lead to reactive intermediates that cause oxidative stress. smolecule.com Used as a reducing agent in color photography. smolecule.com smolecule.comrsc.org
Reduction (Synthesis) The compound is formed by the reduction of a nitro-substituted precursor.Catalytic hydrogenation of the corresponding nitrotoluene is a common industrial method. iarc.fr
Role as a Reducing Agent (Accelerator) In polymer systems, it donates an electron to an initiator to start a free-radical chain reaction.Used in dental composites to initiate polymerization in conjunction with a photoinitiator like camphorquinone. nih.govchemotechnique.se

Interactions with Biological Macromolecules

The biological activity of this compound is linked to its metabolism into reactive intermediates that can interact with cellular macromolecules. smolecule.com Metabolites of the compound can act as electrophiles that covalently bind to nucleophilic sites on DNA, which may lead to DNA damage and mutagenic effects. smolecule.com Furthermore, these metabolic processes can induce oxidative stress within cells. smolecule.com

While direct studies on this compound are limited, the interactions of structurally similar molecules provide significant insight. Toluidine Blue O (TBO), a cationic phenothiazine (B1677639) dye, has been studied extensively for its binding to biological macromolecules. nih.govacs.org

Protein Binding : TBO binds to the protein lysozyme, an interaction that is exothermic and entropy-driven. nih.govacs.org Spectroscopic and in silico docking studies show that the dye binds in a pocket of the protein, with key interactions involving tryptophan residues Trp 62 and 63. nih.govacs.org The binding is primarily mediated by electrostatic interactions between the cationic dye and negatively charged residues on the protein surface, as well as hydrophobic interactions. nih.govbiointerfaceresearch.com

Interaction with Cell Membranes : TBO shows a high affinity for acidic components in cell walls, such as the teichoic acids found in the membranes of Gram-positive bacteria. biointerfaceresearch.com The molecular electrostatic potential (MESP) of the molecule is a key determinant of this interaction, with the positive charge on the dye interacting with negative phosphate (B84403) groups in the bacterial membrane. biointerfaceresearch.com

Carbohydrate Interaction : o-Toluidine (B26562) is used in analytical methods to detect reducing sugars in protein hydrolysates. nih.gov The reaction between the amine and the sugar forms a chromophoric derivative that can be quantified. nih.gov

Table 3: Interactions with Biological Macromolecules

MacromoleculeType of InteractionMechanism/SignificanceReference
DNA Covalent bonding (by metabolites)Metabolic oxidation can create electrophilic species that bind to nucleophilic sites on DNA, potentially causing mutations. smolecule.com
Proteins (e.g., Lysozyme) Non-covalent (electrostatic, hydrophobic)Binding is observed with related dyes like Toluidine Blue O, often involving specific residues like tryptophan. The interactions are exothermic and entropy-driven. nih.govacs.org
Polysaccharides (e.g., Teichoic Acid) ElectrostaticThe cationic nature of related toluidine dyes facilitates binding to negatively charged components of bacterial cell walls. biointerfaceresearch.com
Carbohydrates (Reducing Sugars) Covalent bondingThe reaction of o-toluidine with reducing sugars to form colored derivatives is used for analytical detection. nih.gov

Applications in Advanced Materials and Chemical Industries

Catalytic Roles in Polymer Science

Aromatic amines are a significant class of compounds in polymer chemistry, often acting as catalysts or accelerators that initiate or control the rate of polymerization and cross-linking reactions.

Acceleration of Polymerization Reactions

Tertiary aromatic amines are known to function as accelerators in certain polymerization systems, particularly in free-radical polymerization. They are often used in conjunction with an initiator, such as a peroxide, to facilitate the generation of free radicals at ambient temperatures. This catalytic activity is crucial in applications where thermal curing is not feasible. While specific research on 4-Diethylamino-o-toluidine's role as a primary accelerator is specialized, its chemical structure is consistent with compounds used for this purpose. For instance, related toluidine derivatives are recognized as effective initiators for the photopolymerization of certain monomers.

Curing Processes in Resins

This compound possesses the necessary functional groups to act as a curing agent for epoxy resins. google.comolinepoxy.com Amine-based curing agents, or hardeners, are a cornerstone of two-component epoxy systems, enabling the formation of a durable, three-dimensional cross-linked network. epo.orgscu.ac.ir The curing mechanism involves a nucleophilic addition reaction where the hydrogen atoms on the amine groups of the curing agent react with the epoxide rings of the resin. mdpi.com This process converts the low-molecular-weight liquid resin into a hard, thermoset material with high mechanical strength, chemical resistance, and adhesive properties. mdpi.com

As a diamine, this compound can participate in these cross-linking reactions. Aromatic amines, in particular, are known to impart high thermal stability and chemical resistance to the cured epoxy, making them suitable for demanding applications in coatings, adhesives, and composite materials. google.commdpi.com

Role in Dye and Pigment Chemistry

The compound is a key intermediate in the synthesis of a wide range of colorants, particularly azo dyes, which constitute the largest class of synthetic dyes used in industry. researchgate.netcuhk.edu.hkunb.ca

Azo Dye Synthesis and Pigment Production

Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which act as a chromophore. cuhk.edu.hk Their synthesis is a well-established two-step process:

Diazotization : A primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. cuhk.edu.hkjbiochemtech.com

Azo Coupling : The diazonium salt, which is an electrophile, is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542), an aniline (B41778) derivative, or another amine. unb.caresearchgate.net

In this process, this compound serves as an excellent coupling component. The electron-donating diethylamino and methyl groups on its aromatic ring increase its nucleophilicity, facilitating the electrophilic aromatic substitution reaction with the diazonium salt to form a stable azo dye. jbiochemtech.com The specific color of the resulting dye is determined by the chemical structures of both the diazo component and the coupling component. cuhk.edu.hk By selecting different primary aromatic amines for the diazotization step, a vast palette of colors can be produced. jbiochemtech.com

The following table illustrates the synthesis process for producing various azo dyes where this compound acts as the coupling component.

Diazotized Amine (Example)Coupling ComponentResulting Product ClassPotential Color Range
AnilineThis compoundMonoazo DyeYellow / Orange
p-NitroanilineThis compoundMonoazo DyeRed / Brown
Anthranilic acidThis compoundMonoazo DyeRed
Sulfanilic acidThis compoundMonoazo Dye (Acid Dye)Orange / Red

Research on Synthetic Colorant Identification and Degradation

The stability and potential degradation of azo dyes are significant areas of environmental and analytical research. researchgate.netresearchgate.net A primary degradation pathway for azo dyes is the reductive cleavage of the azo bond. researchgate.net This can occur under anaerobic conditions, for instance in wastewater treatment plants or sediments, and breaks the dye molecule down into its original constituent aromatic amines. researchgate.net

Therefore, a dye synthesized from this compound can degrade and release this compound back into the environment. Analytical chemistry provides methods to identify the use of banned or regulated azo colorants in consumer goods like textiles and leather. sielc.com These methods typically involve a chemical reduction step to cleave the azo dyes, followed by the extraction and identification of the resulting aromatic amines. sielc.com Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate and detect the specific amines, confirming the composition of the original dye. sielc.com

Applications in Specialized Chemical Formulations

Beyond its role in polymers and dyes, this compound serves as an intermediate in the synthesis of high-performance chemicals used in specialized industrial applications.

One of the most significant uses is as a precursor to substituted p-phenylenediamine (B122844) (PPD) antioxidants. nih.govnih.gov PPDs are a class of highly effective antioxidants and antiozonants added to rubber products, such as tires, to protect them from degradation caused by oxidation and ozone exposure. nih.govnih.gov These compounds function by scavenging free radicals and breaking the chain reactions that lead to the loss of elasticity and strength in rubber materials.

The compound is also part of the chemical family used as color developing agents in photography. wikipedia.org Color developing agents are typically derivatives of p-phenylenediamine. wikipedia.orgwikipedia.org During the development of chromogenic films and papers, the developing agent reduces exposed silver halide crystals to form the silver image. wikipedia.org In this process, the developer itself is oxidized and subsequently reacts with dye couplers embedded in the photographic emulsion to form the color dyes that make up the final image. wikipedia.org The well-known developing agent CD-4, for example, is a substituted 2-methylphenylenediamine, highlighting the structural relevance of this compound to this application class. wikipedia.orggoogleapis.com

The following table summarizes the specialized applications for which this compound is a key precursor.

Application AreaDerived Compound ClassFunction of Final Product
Rubber IndustrySubstituted p-phenylenediamines (PPDs)Antioxidant, Antiozonant
PhotographyColor Developing AgentsSilver Halide Reduction, Dye Formation

Photographic Chemicals and Industrial Adhesives

This compound, also known as N⁴,N⁴-Diethyl-2-methyl-1,4-benzenediamine, is a specialized aromatic amine that serves as a critical component in select high-performance applications. smolecule.com Its unique chemical structure, featuring both a primary and a tertiary amino group on a substituted benzene (B151609) ring, allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the photographic and adhesives industries. smolecule.com

Role in Photographic Chemistry

In the field of photography, this compound is well-established as a color developing agent, famously known by the trade name Kodak CD-2. smolecule.comchemspider.com Color developers are essential components in chromogenic processing, the most common method for developing color films and papers. The function of a developing agent is to convert the latent image, formed by light exposure on silver halide crystals in the photographic emulsion, into a visible image. wikipedia.orguh.edu

The process begins when the developing agent, in an alkaline solution, reduces the light-exposed silver halide crystals to black, metallic silver. wikipedia.org During this reduction, the this compound molecule becomes oxidized. The oxidized form of the developer is highly reactive and subsequently couples with a specific dye-forming molecule, known as a color coupler, which is incorporated into the photographic emulsion. This coupling reaction forms a stable, colored dye. Since different types of couplers are embedded in the distinct layers of color film (typically sensitive to blue, green, and red light), this process generates the yellow, magenta, and cyan dyes that combine to create a full-color image.

The effectiveness of this compound as a color developer stems from its ability to be readily oxidized in the presence of exposed silver halides and for its oxidized form to efficiently react with color couplers to produce dyes with the desired spectral properties and stability. smolecule.com

Function in Industrial Adhesives

The bifunctional nature of this compound also makes it a valuable monomer in the synthesis of advanced polymers for industrial adhesives. smolecule.com Its two amine groups can react with other monomers, such as diisocyanates or diacyl chlorides, to form high-performance polymers like polyurethanes and polyamides. smolecule.com

When reacted with diisocyanates, this compound can be incorporated into polyurethane chains. Polyurethanes are known for their versatility and are used in a wide range of adhesive applications, from flexible coatings to rigid structural bonds. smolecule.comdelo-adhesives.com The inclusion of the aromatic structure of this compound into the polymer backbone can enhance properties such as thermal stability, chemical resistance, and mechanical strength of the resulting adhesive.

Similarly, it can serve as a building block for polyamides, which are recognized for their excellent mechanical strength and thermal durability, making them suitable for engineering plastics and high-strength adhesive applications. smolecule.com In this context, the compound acts as a diamine monomer, contributing to the polymer's structural integrity and performance characteristics. While specific formulations are proprietary, the use of aromatic amines as curing agents or accelerators for certain adhesive systems, like epoxies or cyanoacrylates, is a known strategy to control reaction rates and optimize final bond strength. google.comgoogle.com

Chemical and Physical Properties

The following tables provide a summary of the key physical and chemical identifiers for this compound.

Table 1: Compound Identification

Identifier Value
IUPAC Name N⁴,N⁴-Diethyl-2-methyl-1,4-benzenediamine chemspider.com
CAS Number 148-71-0 smolecule.comguidechem.com
Molecular Formula C₁₁H₁₈N₂ smolecule.comguidechem.com

| Synonyms | Color Developer CD-2, 2-Amino-5-(diethylamino)toluene, 4-(Diethylamino)-2-methylaniline chemspider.comguidechem.comnih.gov |

Table 2: Physical Properties

Property Value
Molecular Weight 178.27 g/mol smolecule.com
Appearance Colorless to light yellow liquid smolecule.com
Boiling Point 300.3 °C at 760 mmHg guidechem.com
Flash Point 122 °C guidechem.com

| Density | 0.995 g/cm³ guidechem.com |

Mentioned Compounds

Table 3: List of Chemical Compounds

Compound Name
This compound
N⁴,N⁴-Diethyl-2-methyl-1,4-benzenediamine
Diacyl chlorides
Diisocyanates
Metol
Hydroquinone
Polyamides
Polyurethanes

Biological and Biomedical Research Applications

Intermediate in Pharmaceutical Synthesis

4-Diethylamino-o-toluidine is utilized as a precursor in the synthesis of complex organic molecules with potential therapeutic applications. Its role as a chemical intermediate is crucial in the construction of specific classes of pharmacologically active compounds.

One significant application is in the development of novel anticancer agents. Research has shown that the dihydrochloride (B599025) salt of this compound serves as a key building block for synthesizing a class of amidines designed as selective DNA topoisomerase I inhibitors. Topoisomerase I is a vital enzyme that manages the topological state of DNA during processes like replication and transcription. Inhibiting this enzyme can lead to DNA damage and trigger programmed cell death (apoptosis) in cancer cells, making it an important target for cancer therapy. Studies have indicated that amidine derivatives synthesized using the this compound scaffold exhibit potent antiproliferative activity against cancer cell lines, such as HeLa cells. The substitution with the diethylaminotoluidine ring was found to enhance this antiproliferative potency

In Vivo and In Vitro Toxicological Assessment Models

A combination of animal studies and cell-based assays is used to evaluate the toxic potential of aromatic amines. In vivo models provide data on effects within a whole biological system, while in vitro models offer controlled environments to study specific cellular and molecular events.

Mammalian models, primarily rodents, are fundamental in carcinogenicity research. Studies on the parent compound, o-toluidine (B26562), have provided significant evidence of its carcinogenic potential in experimental animals, forming the basis for concern regarding its derivatives.

Dietary administration of o-toluidine to rats and mice has been shown to cause a statistically significant increase in the incidence of tumors at multiple tissue sites. nih.gov In F344 rats, o-toluidine induced tumors of the urinary bladder, connective tissue (sarcomas), subcutaneous tissue, and mesothelium. nih.gov Similarly, studies in B6C3F1 mice revealed increased incidences of tumors in blood vessels and the liver. nih.gov The occurrence of urinary bladder tumors in rats is particularly noteworthy as it mirrors the primary cancer site observed in humans occupationally exposed to o-toluidine. nih.gov

Further mechanistic studies in rats have detected the formation of DNA adducts—covalent bonds between a chemical and DNA—in the liver and nasal tissue following in vivo exposure to o-toluidine. nih.gov The presence of these adducts is a key indicator of genotoxic insult and a critical step in chemical carcinogenesis. DNA strand breaks have also been observed in the kidney, colon, and stomach of rats, as well as in the liver, lung, stomach, and brain of mice exposed to o-toluidine. nih.gov

Summary of Carcinogenicity Findings for o-Toluidine in Mammalian Models

Species (Strain)Primary Tumor SitesReference
Rat (F344)Urinary bladder, Connective tissue (sarcoma), Subcutaneous tissue, Mesothelium nih.gov
Mouse (B6C3F1)Blood vessels, Liver nih.gov

In vitro cell culture systems are essential for screening chemicals for genotoxicity and for investigating the specific types of genetic damage they may cause. sgul.ac.uk A standard battery of tests is often used for aromatic amines.

Salmonella/Microsome Assay (Ames Test): This assay uses various strains of Salmonella typhimurium to detect gene mutations. Many aromatic amines, including metabolites of o-toluidine, have shown mutagenic activity in this test, often requiring the presence of a metabolic activation system (like a liver S9 fraction) to convert the parent compound into its active, mutagenic form. nih.govwho.int For instance, nitroso and hydroxylamino derivatives of o-toluidine were found to be potent frameshift mutagens in the presence of S9 mix. nih.gov

Mammalian Cell Gene Mutation Assays: These tests, using cell lines like Chinese Hamster Ovary (CHO), V79, or mouse lymphoma L5178Y cells, assess for mutations at specific genetic loci. nih.gov

Chromosomal Aberration and Micronucleus Tests: These assays evaluate a chemical's potential to cause structural or numerical chromosomal damage (clastogenicity or anugenicity). Positive results for o-toluidine have been reported in assays for chromosomal aberrations and sister chromatid exchanges in cultured CHO cells. nih.govwho.int The in vitro micronucleus assay, which detects small, extranuclear bodies containing chromosomal fragments or whole chromosomes, is another key indicator of genotoxic potential. youtube.com

In Vitro Genotoxicity Assays for Aromatic Amines

Assay TypeEndpoint MeasuredRelevance
Ames Test (Salmonella)Gene mutation (point mutations, frameshifts)Detects mutagenic potential, often requiring metabolic activation.
Chromosomal Aberration Test (e.g., in CHO cells)Structural chromosome damage (breaks, rearrangements)Identifies clastogenic agents.
In Vitro Micronucleus TestChromosome breakage or lossDetects both clastogenic and aneugenic effects.

Metabolic Activation and Detoxification Pathways

Aromatic amines are generally considered procarcinogens, meaning they require metabolic conversion to exert their carcinogenic effects. The balance between metabolic activation and detoxification pathways is a critical determinant of toxicity. researchgate.net

The initial and rate-limiting step in the activation of many aromatic amines is N-hydroxylation, a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) family of enzymes, primarily in the liver. nih.govaskthescientists.com This reaction converts the amino group into an N-hydroxyamino group, forming a more reactive metabolite. taylorandfrancis.com For o-toluidine, N-oxidation is considered a minor pathway but is crucial for its mutagenicity. taylorandfrancis.com

CYP enzymes also participate in detoxification pathways. nih.gov For o-toluidine, major metabolic routes in the rat include oxidation of the aromatic ring, particularly at the 4-position (para-hydroxylation), and oxidation of the methyl group to form a benzyl (B1604629) alcohol derivative. taylorandfrancis.comnih.gov These hydroxylated metabolites can then be more readily conjugated and excreted. nih.gov

Following Phase I transformations, the resulting metabolites undergo Phase II conjugation reactions. These processes, catalyzed by enzymes like sulfotransferases and UDP-glucuronosyltransferases, typically increase the water solubility of compounds, facilitating their excretion. askthescientists.com In the case of o-toluidine, metabolites such as 4-amino-m-cresol are extensively conjugated with sulfate (B86663) and glucuronic acid before being eliminated in the urine. nih.gov While often a detoxification step, the formation of certain conjugates, such as unstable N-sulfate esters of N-hydroxy arylamines, can lead to the spontaneous generation of highly electrophilic nitrenium ions, which are considered the ultimate carcinogenic species that react with DNA. researchgate.net

Azoreductases are another important class of enzymes, particularly relevant for azo dyes, in which this compound can be an intermediate. These enzymes, found in liver microsomes but especially abundant in the human intestinal microbiota, catalyze the reductive cleavage of the azo bond (-N=N-). imrpress.comnih.gov This reaction breaks the dye down into its constituent aromatic amine components, which can then be absorbed and undergo the metabolic activation pathways described above. imrpress.com

Genotoxicity and Mutagenicity Investigations

The genotoxicity of aromatic amines is a direct consequence of their metabolic activation. The electrophilic nitrenium ion, the ultimate carcinogen, readily attacks nucleophilic sites on DNA bases, primarily guanine (B1146940), to form stable DNA adducts. nih.gov

These adducts can disrupt the normal structure and function of DNA. If not repaired by cellular DNA repair mechanisms, they can lead to mispairing of DNA bases during replication, causing permanent mutations in critical genes, such as oncogenes and tumor suppressor genes. This accumulation of genetic damage is a key initiating event in the development of cancer. nih.gov Studies on o-toluidine have confirmed its ability to cause large-scale chromosomal damage in mammalian cells. nih.gov The mutagenic activity of its N-oxidized metabolites has been demonstrated in bacterial assays, highlighting the central role of metabolic activation in its genotoxic mechanism. nih.govtaylorandfrancis.com

DNA Adduct Formation and Damage Mechanisms

The genotoxicity of many aromatic amines is initiated by their metabolic conversion into reactive electrophilic species that can covalently bind to DNA, forming DNA adducts. nih.gov This process is a critical initiating event in chemical carcinogenesis. These adducts are often formed at various positions on DNA bases, with common targets including the N7 and O6 positions of guanine and the N1, N3, and N7 positions of adenine. nih.gov For arylamines specifically, adducts are predominantly formed at the C8 and N2 atoms of guanine and the N6 atom of adenine. nih.gov The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations during replication if not properly repaired.

While specific DNA adducts for this compound have not been characterized in the available literature, studies on the closely related compound N,N-dimethyl-p-toluidine (DMPT) provide insight. In an in vivo alkaline DNA elution test, DMPT was found to be weakly positive for inducing DNA damage in the livers of mice and rats, suggesting the formation of DNA lesions capable of causing strand breaks. nih.gov This indicates that, like other N-dialkylaminoaromatics, this compound likely undergoes metabolic activation to intermediates that can react with and damage DNA. nih.gov

Chromosomal Aberrations and Aneuploidy Induction

Beyond direct DNA base damage, some chemicals can cause larger-scale genetic alterations, including structural chromosome aberrations (clastogenicity) and changes in chromosome number (aneuploidy). These events are significant markers of genotoxic potential.

Research on the structural analog N,N-dimethyl-p-toluidine (DMPT) has demonstrated that this class of compounds can be potent inducers of chromosomal damage. nih.gov In studies using hamster V79 cells, DMPT was clearly positive for inducing numerical chromosome alterations, with dose-dependent increases reaching more than five times the control value. nih.gov This indicates a strong potential to induce aneuploidy. At the highest tested doses, DMPT also exerted a significant clastogenic effect, causing structural breaks in chromosomes. nih.gov These findings collectively identify N-dialkylaminoaromatics as chromosome-damaging agents, a mechanism highly relevant to carcinogenic potential. nih.gov

Table 1: Genotoxicity Profile of the Structural Analog N,N-dimethyl-p-toluidine (DMPT)

Genotoxicity EndpointTest SystemResultSource
Numerical Chromosome Aberrations (Aneuploidy)Hamster V79 CellsClearly Positive nih.gov
Structural Chromosome Aberrations (Clastogenicity)Hamster V79 CellsSignificant effect at high doses nih.gov
Gene Mutation (Ames Test)Salmonella typhimuriumNon-mutagenic nih.gov
DNA DamageIn vivo Alkaline DNA Elution (Mouse/Rat Liver)Weakly Positive nih.gov

Bacterial and Eukaryotic Mutagenesis Assays

Bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium strains, are standard initial screens for the mutagenic potential of chemicals. aniara.comnih.gov These tests detect the ability of a substance to cause gene mutations.

For the N-dialkylaminoaromatics, the results from these assays can be complex. The analog N,N-dimethyl-p-toluidine (DMPT) proved to be non-mutagenic in the Salmonella Ames test, although its toxicity limited the maximum concentrations that could be effectively tested. nih.gov Similarly, the parent compound o-toluidine is generally not mutagenic in standard bacterial assays. who.int However, some metabolites of o-toluidine, specifically the nitroso and hydroxylamino derivatives, were found to be potent frameshift mutagens in the presence of a co-mutagen and metabolic activation (S9). nih.gov This suggests that while the parent compounds may test negative, their metabolic products can possess significant mutagenic activity under specific biological conditions.

Carcinogenicity Research

The carcinogenic potential of this compound is inferred primarily from extensive studies on its parent compound, o-toluidine, which is a known animal carcinogen. nih.govnih.gov

Tumorigenesis Mechanisms and Target Organ Specificity

The mechanisms underlying the carcinogenicity of o-toluidine are believed to be linked to its genotoxic properties, including the ability of its metabolites to damage DNA and induce chromosomal aberrations. who.int The wide distribution of tumors observed in animal studies suggests that o-toluidine may act as a genotoxic carcinogen. who.int

Long-term bioassays of o-toluidine hydrochloride in rodents have identified several target organs. In F344 rats, administration of the chemical induced sarcomas of the spleen, mesotheliomas in males, and transitional-cell carcinomas of the urinary bladder in females. nih.gov Increased incidences of subcutaneous fibromas in males and mammary gland fibroadenomas in females were also observed. nih.govnih.gov In B6C3F1 mice, o-toluidine hydrochloride induced hemangiosarcomas at various sites in males and hepatocellular carcinomas or adenomas in females. nih.govnih.gov This broad range of target tissues in both species and sexes underscores the potent carcinogenicity of the parent compound.

Epidemiological and Experimental Animal Studies

No epidemiological studies or long-term experimental animal bioassays specifically for this compound were identified in the reviewed literature. However, the data for o-toluidine are substantial. The National Cancer Institute (NCI) conducted a comprehensive bioassay administering o-toluidine hydrochloride in the feed to F344 rats and B6C3F1 mice for over 101 weeks. nih.gov

Table 2: Summary of Carcinogenic Effects of o-Toluidine Hydrochloride in Rodent Bioassays

SpeciesSexTarget Organ/TissueNeoplasm TypeSource
F344 RatMaleSpleen, Other OrgansSarcoma nih.gov
Abdominal Cavity/ScrotumMesothelioma nih.gov
FemaleSpleen, Other OrgansSarcoma nih.gov
Urinary BladderTransitional-cell Carcinoma nih.gov
B6C3F1 MouseMaleVarious SitesHemangiosarcoma nih.gov
FemaleLiverHepatocellular Carcinoma/Adenoma nih.gov

Immunological Responses and Sensitization Studies

No specific studies evaluating the immunological responses or skin sensitization potential of this compound were identified in the available literature. The standard method for assessing skin sensitization potential is the mouse Local Lymph Node Assay (LLNA). oecd.orgoecd.org This assay measures lymphocyte proliferation in the lymph nodes draining the site of chemical application, with a Stimulation Index (SI) of 3 or greater typically indicating a positive result for sensitization. oecd.org Without experimental data, the capacity of this compound to act as a skin sensitizer (B1316253) remains uncharacterized.

Toxicological Research and Mechanistic Studies

Skin Sensitization Potential

The potential of 4-Diethylamino-o-toluidine to cause skin sensitization has been evaluated through in vivo animal studies. Research utilizing the Guinea Pig Maximisation Test (GPMT) provides key insights into the allergenic potential of this compound. The GPMT is a method designed to assess if a substance can provoke a delayed hypersensitivity reaction. regulations.govwikipedia.org This test involves an induction phase, where the immune system is initially exposed to the substance, followed by a challenge phase to elicit a potential allergic response. wikipedia.org

A study was conducted to evaluate the skin sensitization potential of this compound (referred to in the study as HRI-82) using the GPMT method in male Hartley guinea pigs. regulations.gov Corn oil was used as the vehicle for the test substance. The study design included an intradermal induction, a topical induction, and a subsequent challenge exposure to determine the sensitization rate. regulations.gov

Preliminary tests indicated that a 20% concentration caused moderate skin irritation and a 10% concentration caused mild irritation, which helped determine the concentrations for the main study. regulations.gov The parameters for the GPMT are detailed in the table below. regulations.gov

Table 1: Guinea Pig Maximisation Test (GPMT) Parameters for this compound

Test Parameter Concentration (% w/v) Vehicle
Intradermal Induction 2% Corn Oil
Topical Induction 20% Corn Oil

This table summarizes the concentrations of this compound used during the different phases of the Guinea Pig Maximisation Test. regulations.gov

Following the challenge phase, skin reactions were observed and scored at 24 and 48 hours. In the test group, a significant number of animals displayed distinct skin reactions. regulations.gov At the 24-hour mark, 16 out of 19 animals showed moderate and confluent erythema (score 2), while 2 animals exhibited intense erythema and swelling (score 3). regulations.gov The reactions were more pronounced at the 48-hour observation, with 8 animals showing a score 2 reaction and 11 animals showing a score 3 reaction. regulations.gov

The sensitization rate was calculated based on these observations. The study concluded that this compound is a potent skin sensitizer (B1316253), achieving a final sensitization rate of 100%. regulations.gov According to the study's classification criteria, this result places the substance in the "Extreme" (Grade V) sensitizer category. regulations.gov The vehicle control group showed no skin reactions. regulations.gov

Table 2: GPMT Results and Sensitization Rate for this compound

Observation Time Skin Reaction Score 2 (Moderate) Skin Reaction Score 3 (Intense) Sensitization Rate Final Classification
24 Hours 16 / 19 animals 2 / 19 animals 94.7% "Extreme" (Grade V)

This table presents the skin reaction results and the corresponding sensitization rates observed in guinea pigs exposed to this compound. regulations.gov

Environmental Fate and Ecotoxicological Investigations

Biodegradation Pathways in Environmental Matrices

The environmental persistence and transformation of 4-Diethylamino-o-toluidine are determined by various biotic and abiotic processes. Biodegradation, driven by microbial activity, is a primary mechanism for the breakdown of this compound in the environment. The rate and extent of degradation are influenced by the characteristics of the environmental matrix, including the presence of adapted microbial populations and prevailing redox conditions.

Under anaerobic conditions, such as those found in sediments, reductive transformations are more likely. The degradation of aromatic amines can proceed through different mechanisms, including carboxylation of the methyl group, as has been observed for p-toluidine (B81030) by the sulfate-reducing bacterium Desulfobacula toluolica. nih.govresearchgate.net It is also possible that reductive deamination could occur, although this is generally a less favorable pathway for aromatic amines. The persistence of related compounds like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) in aquatic environments suggests that complete mineralization of this compound may be slow, and the compound could potentially adsorb to suspended particles and sediment. acs.orgmdpi.com

Table 1: Postulated Aerobic Biodegradation Reactions for this compound in Aqueous Systems

Reaction TypeInitial ReactantPotential Intermediate(s)
Aromatic Ring HydroxylationThis compoundDiethyl-methyl-aminophenol, Diethyl-methyl-catechol
N-DealkylationThis compound4-Ethylamino-o-toluidine, 4-Amino-o-toluidine

Table 2: Potential Anaerobic Biodegradation Reactions for this compound in Sediments

Reaction TypeInitial ReactantPotential Intermediate(s)
Methyl Group CarboxylationThis compound4-Diethylamino-2-carboxytoluene
Reductive DeaminationThis compound2,N,N-triethylaniline

In soil environments, the biodegradation of this compound is expected to be mediated by a diverse community of microorganisms. The rate of degradation would be dependent on soil properties such as organic matter content, pH, moisture, and the presence of adapted microbial consortia. While specific data for this compound is lacking, studies on other aromatic amines indicate that bacteria are the primary degraders. nih.gov

The aerobic degradation pathways in soil are likely to be similar to those in aqueous systems, involving initial attack by mono- or dioxygenase enzymes. nih.gov This can lead to the formation of hydroxylated intermediates and subsequent ring cleavage. N-dealkylation is also a plausible initial step. The persistence of the compound in soil will be influenced by its sorption to soil organic matter and clay particles, which can reduce its bioavailability to microorganisms. Acylation, the addition of an acyl group, has been observed for other anilines in soil, which could represent a pathway for the transformation of this compound. researchgate.net

Environmental Partitioning and Distribution Models

To understand the environmental distribution of this compound, multimedia environmental models, such as fugacity models, can be employed. These models predict the partitioning of a chemical between different environmental compartments, including air, water, soil, and sediment. researchgate.net

Fugacity models are based on the concept of "escaping tendency" of a chemical from a particular phase. setac.org A Level III fugacity model is a steady-state, non-equilibrium model that describes the fate and transport of a chemical in a defined environment. ulisboa.pttrentu.ca It considers processes such as advection, degradation, and intermedia transport. trentu.ca To apply a Level III fugacity model to this compound, key physicochemical properties of the compound would be required, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

As specific experimental data for this compound are not available, estimations of these properties would be necessary. The model would then calculate the distribution of the compound in different environmental compartments based on these properties and the characteristics of the defined environment. trentu.ca For a compound like this compound, with expected moderate hydrophobicity due to the diethylamino and methyl groups, it is anticipated that it would partition to soil and sediment, with some presence in the water compartment. nih.govlupinepublishers.com Its volatility is likely to be low, limiting its distribution into the air.

Table 3: Input Parameters for a Hypothetical Level III Fugacity Model for this compound

ParameterEnvironmental CompartmentDescription
VolumeAir, Water, Soil, SedimentThe size of each environmental compartment.
DensityAir, Water, Soil, SedimentThe mass per unit volume of each compartment.
Organic Carbon ContentSoil, SedimentThe fraction of organic carbon in the solid phases.
Emission RateAir, Water, SoilThe rate at which the chemical is released into each compartment.

Occurrence as a Metabolite or Degradation Product

There is no direct evidence in the reviewed literature to suggest that this compound is a significant metabolite or degradation product of other widely used chemical compounds. Aromatic amines can be formed from the breakdown of certain dyes, pesticides, and polymers. acs.orgnih.gov However, the specific structure of this compound makes it an unlikely common degradation product.

Analytical Detection in Environmental Samples

The detection of this compound in environmental samples would likely employ similar analytical techniques used for other aromatic amines. nih.gov These methods typically involve a sample preparation step to extract and concentrate the analyte from the matrix, followed by instrumental analysis.

For water samples, solid-phase extraction (SPE) could be used to isolate the compound from the aqueous matrix. nih.gov For soil and sediment samples, a solvent extraction method would be necessary. Analytical separation and detection would likely be achieved using gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.nethelixchrom.com

GC coupled with a mass spectrometer (GC-MS) would provide both high selectivity and sensitivity for the detection and quantification of this compound. nih.gov HPLC with ultraviolet (UV) or mass spectrometric detection could also be employed. helixchrom.com The choice of method would depend on the required detection limits and the complexity of the sample matrix.

Table 4: Potential Analytical Methods for the Detection of this compound

Analytical TechniqueSample TypePotential Detection Limit Range (for related compounds)
GC-MSWater, Soil, Sediment0.12-0.48 µg/L (in water) nih.gov
HPLC-UVWater, SoilDependent on compound's chromophore
Capillary ElectrophoresisWater1.3 x 10⁻⁷ - 1.0 x 10⁻⁷ mol/L researchgate.net

Advanced Analytical Characterization and Detection

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental for separating 4-Diethylamino-o-toluidine from complex mixtures and enabling its precise measurement. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer robust platforms for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the primary amino group, aromatic amines like this compound often require a derivatization step to improve their thermal stability and chromatographic behavior.

Research Findings: The analysis of aromatic amines by GC-MS frequently involves derivatization to reduce polarity and improve peak shape. A common approach is acetylation, for example, using acetic anhydride (B1165640), which converts the primary amine into a less polar acetamide (B32628). mdpi.com This procedure prevents tailing on the chromatographic column and enhances volatility. The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

The mass spectrometer serves as a highly specific detector. Following separation by the GC, the molecules are ionized, commonly by electron ionization (EI). The resulting fragmentation pattern is highly characteristic of the molecule's structure and serves as a "fingerprint" for definitive identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, providing enhanced sensitivity and selectivity. mdpi.com For derivatized this compound, characteristic ions would be selected to ensure unambiguous detection.

Table 1: Representative GC-MS Parameters for Aromatic Amine Analysis
ParameterTypical Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 - 280°C
Carrier Gas Helium or Hydrogen, constant flow mode (~1 mL/min)
Oven Program Initial temp 60-80°C, ramp at 10-15°C/min to 280-300°C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification)
Derivatization Agent Acetic Anhydride or other acylating agents

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It avoids the need for derivatization, allowing for the direct analysis of the compound.

Research Findings: Reversed-phase HPLC is the most common mode for separating aromatic amines. In this setup, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation of p-phenylenediamine (B122844) and its N-acetylated metabolites has been successfully achieved using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer solution. nih.gov This approach is directly applicable to this compound.

Detection is often performed using a Diode Array Detector (DAD) or a standard UV-Vis detector. The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment, with detection typically set at the wavelength of maximum absorbance for the analyte (e.g., 240-255 nm for PPD derivatives). nih.gov For enhanced sensitivity and selectivity, an electrochemical detector (ECD) can be used in series, which is particularly effective for easily oxidizable compounds like aromatic amines. nih.gov

Table 2: Typical HPLC Parameters for Aromatic Amine Analysis
ParameterTypical Condition
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (containing a buffer like ammonium acetate or an acid like formic acid)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature Ambient or controlled (e.g., 30-40°C)
Detection UV-Vis or Diode Array Detector (DAD) at λmax; Electrochemical Detector (ECD)
Injection Volume 5 - 20 µL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the benchmark for trace-level quantification of compounds in complex matrices.

Research Findings: LC-MS/MS methods for aromatic amines provide excellent performance for trace analysis. The chromatographic separation is typically performed under reversed-phase conditions similar to those used in HPLC-UV. Following elution from the column, the analyte is ionized, usually by electrospray ionization (ESI) in positive mode, which is well-suited for basic compounds like amines.

The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing interference from matrix components. This high selectivity often allows for simplified sample preparation procedures compared to other methods.

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are indispensable for elucidating the structural and electronic properties of molecules. UV-Visible and Infrared spectroscopy provide key information about the chromophoric system and functional groups present in this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds, these transitions are typically from π bonding to π* antibonding orbitals.

Research Findings: The UV-Vis spectrum of an aromatic amine like this compound is dominated by absorptions from the substituted benzene (B151609) ring. The presence of both the primary amino (-NH₂) and tertiary diethylamino (-N(Et)₂) groups, which are strong electron-donating groups (auxochromes), causes a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The spectrum of N-methylaniline, a related compound, shows a strong absorption band around 240-250 nm and a secondary band around 290-300 nm. It is expected that this compound would exhibit a similar profile, with absorption bands likely shifted to slightly longer wavelengths due to the increased substitution on the aromatic ring. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides detailed information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Research Findings: The FT-IR spectrum of this compound would display a combination of characteristic absorption bands confirming its structure. Based on the analysis of related aromatic amines like aniline (B41778) and its derivatives, key vibrational bands can be predicted. researchgate.net The primary amino group (-NH₂) would give rise to two distinct stretching vibrations in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl and ethyl groups would appear around 2850-3100 cm⁻¹. The C-N stretching vibrations for both the primary and tertiary amines would be observed in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ range. Finally, strong bands corresponding to C-H out-of-plane bending in the 750-900 cm⁻¹ region would be indicative of the substitution pattern on the benzene ring.

Table 3: Predicted FT-IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (Primary Amine)3300 - 3500 (two bands)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃, CH₂)2850 - 2970
Aromatic C=C Stretch1450 - 1600
C-N Stretch (Aromatic & Aliphatic)1250 - 1350
Aromatic C-H Out-of-Plane Bend750 - 900

X-ray Diffraction (XRD) for Crystal Structure Elucidation

ParameterDescription
Principle Diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. libretexts.org
Information Obtained Three-dimensional atomic coordinates, bond lengths, bond angles, and crystal packing information. nih.gov
Sample Requirement A single, well-ordered crystal of sufficient size and quality. nih.gov
Application to this compound Would provide definitive structural information in the solid state, including the conformation of the diethylamino group and the geometry of the aromatic ring.

Mass Spectrometry (MS, MSⁿ, TOF-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, with a molecular formula of C₁₁H₁₈N₂, the expected average mass is approximately 178.279 g/mol . chemspider.com Electron ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks that provide a "fingerprint" of the molecule's structure.

Advanced MS techniques offer enhanced capabilities:

Tandem Mass Spectrometry (MSⁿ) : This technique involves multiple stages of mass analysis, typically to isolate a specific ion and then induce its fragmentation to gain more detailed structural information.

Time-of-Flight Mass Spectrometry (TOF-MS) : TOF analyzers separate ions based on the time it takes for them to travel a fixed distance. nih.gov This method is known for its high mass resolution and accuracy, allowing for the precise determination of molecular formulas. nih.gov Quadrupole Time-of-Flight (Q-TOF) MS is a hybrid instrument that combines the capabilities of a quadrupole mass filter with a TOF analyzer, offering high sensitivity and specificity. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS is another powerful technique, particularly for analyzing both large and small molecules. nih.govrsc.org

TechniquePrincipleApplication to this compound
Electron Ionization MS (EI-MS) Ionization by electron bombardment, leading to molecular ion and fragment ions.Determination of molecular weight and characteristic fragmentation pattern for structural identification.
Tandem MS (MSⁿ) Multiple stages of mass selection and fragmentation.Detailed structural elucidation by analyzing the fragmentation pathways of specific ions.
Time-of-Flight MS (TOF-MS) Separation of ions based on their flight time over a fixed distance. nih.govHigh-resolution mass measurement for accurate determination of the elemental composition.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules. wikipedia.orgresearchgate.netedinst.com It is an extension of normal Raman spectroscopy, which involves the inelastic scattering of monochromatic light from a molecule. researchgate.net The SERS effect results in a dramatic enhancement of the Raman signal, often by factors of 10¹⁰ to 10¹¹, when a molecule is adsorbed onto or in close proximity to a nanostructured metal surface, typically gold or silver. wikipedia.orgedinst.com

This enhancement allows for the detection of even single molecules. wikipedia.org The SERS spectrum provides a unique vibrational fingerprint of the analyte, with specific peaks corresponding to different molecular vibrations. The enhancement is attributed to two main mechanisms: an electromagnetic effect due to localized surface plasmon resonance on the metal nanostructures and a chemical effect involving charge transfer between the analyte and the metal surface. wikipedia.orgresearchgate.net

While specific SERS studies on this compound are not widely reported, the technique has been successfully applied to the identification of structurally similar compounds like phenethylamines. researchgate.net For this compound, SERS could provide information on the orientation of the molecule on the metal surface and detailed vibrational data related to the aromatic ring, the amino group, and the diethylamino substituent.

FeatureDescription
Principle Enhancement of Raman scattering signal for molecules adsorbed on nanostructured metal surfaces. wikipedia.orgedinst.com
Advantages Extremely high sensitivity (single-molecule detection possible), detailed structural information, and potential for fluorescence quenching. wikipedia.orgedinst.com
Requirements A suitable SERS-active substrate (e.g., gold or silver nanoparticles) and a Raman spectrometer. edinst.com
Potential Application Ultrasensitive detection and structural characterization of this compound in various samples.

Derivatization Strategies for Enhanced Detection and Separation

For many analytical applications, especially when dealing with low concentrations or complex matrices, the direct detection of this compound can be challenging. Derivatization is a chemical modification process used to convert the analyte into a derivative with improved properties for separation and detection. actascientific.com For aromatic amines, this often involves introducing a chromophore (for UV-Vis absorbance detection) or a fluorophore (for fluorescence detection) to the molecule. researchgate.netlibretexts.org

Pre-column and Post-column Derivatization Techniques

Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. actascientific.comlibretexts.org

Pre-column Derivatization : In this approach, the analyte is reacted with a derivatizing agent before being injected into the chromatograph. actascientific.comacademicjournals.org This is a widely used technique for aromatic amines. nih.gov It allows for the optimization of the reaction conditions (e.g., temperature, time, pH) to achieve a high yield of the derivative. sigmaaldrich.com The resulting derivative often has improved chromatographic properties, leading to better separation from interfering substances. thermofisher.com

Post-column Derivatization : Here, the derivatization reaction occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. actascientific.com This method is advantageous when the analyte is unstable or when the derivatization reaction produces multiple products that would complicate a pre-column approach. actascientific.com

TechniqueDescriptionAdvantagesDisadvantages
Pre-column Derivatization Analyte is derivatized before chromatographic separation. actascientific.comacademicjournals.orgAllows for optimization of reaction conditions, can improve separation, and removes excess reagent before detection. thermofisher.comCan be more time-consuming and may lead to the formation of multiple derivative products.
Post-column Derivatization Derivatization occurs after separation and before detection. actascientific.comSimpler sample preparation, suitable for unstable analytes, and avoids multiple derivative peaks. actascientific.comRequires a reaction system between the column and detector, and reaction conditions may be limited by the mobile phase.

Fluorescence and UV-Absorbing Tagging Reagents

A variety of reagents are available for the derivatization of primary and secondary amines like this compound to enhance their detectability.

Fluorescence Tagging Reagents : These reagents introduce a fluorescent moiety to the analyte, enabling highly sensitive detection using a fluorescence detector. Common reagents include:

Dansyl chloride (DNS-Cl) : Reacts with primary and secondary amines to form highly fluorescent sulfonamides. thermofisher.comthermofisher.com

9-Fluorenylmethyl chloroformate (FMOC-Cl) : Another widely used reagent that reacts with amines to produce stable, fluorescent derivatives. researchgate.netthermofisher.com

o-Phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. researchgate.netlibretexts.orgthermofisher.com

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl) : These reagents react with primary and secondary amines to yield fluorescent products. researchgate.netchemodex.com

UV-Absorbing Tagging Reagents : These reagents attach a chromophore to the analyte, increasing its molar absorptivity and allowing for sensitive detection with a UV-Vis detector. Examples include:

2,4-Dinitrofluorobenzene (DNFB) : A classic reagent for derivatizing amines for UV detection. thermofisher.com

Phenylisothiocyanate (PITC) : Used for the derivatization of amino acids and amines. thermofisher.com

Benzoyl chloride : Reacts with amines to form benzamides that absorb strongly in the UV region. nih.gov

Reagent TypeExamplesDetection MethodKey Features
Fluorescence Tagging Dansyl chloride, FMOC-Cl, OPA, NBD-F/Cl researchgate.netthermofisher.comthermofisher.comFluorescence DetectionHigh sensitivity and selectivity.
UV-Absorbing Tagging DNFB, PITC, Benzoyl chloride thermofisher.comnih.govUV-Vis Absorbance DetectionRobust and widely applicable.

Integrated Extraction/Derivatization Protocols

To streamline sample preparation and improve analytical efficiency, integrated extraction and derivatization methods have been developed. These protocols combine the isolation of the analyte from the sample matrix with the derivatization step.

Solid-Phase Extraction (SPE) with Derivatization : In this approach, the analyte is first retained on a solid-phase sorbent. The derivatizing reagent can then be passed through the sorbent to react with the trapped analyte. This method not only concentrates the analyte but also performs the derivatization in a clean environment, minimizing interferences. nih.govnih.gov For polar aromatic amines, strong cationic exchange (SCX) cartridges have shown good adsorption and recovery rates. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) with in-situ Derivatization : DLLME is a miniaturized sample preparation technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. nih.gov For in-situ derivatization, the derivatizing agent is added to the extraction mixture, allowing for simultaneous extraction and derivatization of the analyte. dntb.gov.ua This approach is fast, requires minimal solvent, and offers high enrichment factors.

These integrated methods reduce sample handling, minimize the risk of contamination, and can often be automated, leading to higher throughput and improved reproducibility in the analysis of compounds like this compound.

Imaging Mass Spectrometry (IMS) for Spatial Localization in Tissues

extensive literature search for peer-reviewed articles and scientific documentation has revealed no specific studies on the application of Imaging Mass Spectrometry (IMS) for the spatial localization of this compound in tissues. Therefore, no detailed research findings or data tables on this specific compound can be provided at this time.

However, to provide context on the analytical technique requested, a general overview of Imaging Mass Spectrometry is described below.

Imaging Mass Spectrometry (IMS) is a powerful molecular imaging technique that allows for the visualization of the spatial distribution of a wide range of molecules, including small molecule drugs, metabolites, lipids, and proteins, directly in thin tissue sections. nih.govnih.gov This technology combines the chemical specificity of mass spectrometry with the spatial information of microscopy to create a molecular map of the tissue. tmc.edu

Two of the most common IMS techniques are Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS and Desorption Electrospray Ionization (DESI) IMS.

MALDI-IMS : In this technique, a tissue section is coated with an energy-absorbing matrix. A laser is then fired at the tissue in a grid-like pattern, causing the desorption and ionization of molecules from the tissue. The mass spectrometer then detects these ions at each (x,y) coordinate, and the intensity of a specific ion can be plotted to create an image of its distribution across the tissue. nih.govnih.gov

DESI-MSI : This method uses a charged solvent spray to desorb and ionize molecules from the tissue surface under ambient conditions. nih.gov Like MALDI-IMS, it generates ion images that map the distribution of specific molecules within the tissue sample. tmc.edu

Theoretically, these techniques could be applied to determine the spatial localization of this compound in tissue samples. Such an analysis would provide valuable information on the compound's distribution in various organs or its penetration into specific tissue microenvironments. However, without specific experimental data, any discussion of the application of IMS to this compound remains hypothetical.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational procedures used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process involves calculating the molecule's potential energy surface to find the minimum energy conformation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common and effective method for optimizing molecular geometries and predicting a wide array of molecular properties. A specific DFT study on 4-Diethylamino-o-toluidine, which would provide precise bond lengths, bond angles, and dihedral angles for its optimized structure, has not been identified in the surveyed literature.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its chemical behavior, including its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other molecules. A detailed FMO analysis for this compound, which would include the energy levels of its HOMO and LUMO and their spatial distribution, is not available in existing research.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals. Specific NBO analysis data for this compound, which would detail the key donor-acceptor interactions and stabilization energies, remains to be published.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites of chemical reactivity. An MEP map specifically calculated for this compound is not present in the current body of scientific literature.

Prediction of Reactivity and Stability

Computational methods are frequently used to predict the chemical reactivity and thermodynamic stability of molecules. By analyzing various calculated parameters, such as orbital energies and electrostatic potentials, chemists can forecast how a molecule is likely to behave in chemical reactions. In the absence of specific computational studies on this compound, detailed predictions of its reactivity and stability based on theoretical calculations cannot be provided at this time.

Spectroscopic Property Prediction and Simulation

No specific studies predicting or simulating the spectroscopic properties (such as UV-Vis, IR, or NMR spectra) of this compound using computational methods like Density Functional Theory (DFT) were found.

Nonlinear Optical (NLO) Property Calculations

There is no available research that details the calculation of nonlinear optical (NLO) properties, such as polarizability and hyperpolarizability, for this compound.

Molecular Docking and Receptor Binding Simulations

Searches for molecular docking or receptor binding simulations to investigate the interaction of this compound with biological targets yielded no results.

Environmental Fate and Toxicity Prediction Models (e.g., QSAR, Fugacity models)

No studies employing Quantitative Structure-Activity Relationship (QSAR) models or other predictive tools to assess the environmental fate or toxicity of this compound have been published.

Conformational Analysis and Potential Energy Surfaces

There is a lack of published research on the conformational analysis or the mapping of potential energy surfaces for this compound to determine its stable conformers and rotational energy barriers.

Q & A

Q. What are the recommended analytical methods for detecting and quantifying 4-Diethylamino-o-toluidine in environmental or biological samples?

Methodological Answer:

  • Chromatographic Techniques: Use GC/MS or HPLC/UV for high sensitivity. For example, derivatization with heptafluorobutyric acid improves detection limits to 0.4 pg in water matrices .
  • Sample Preparation: For textiles or polymers, reductive cleavage of azo dyes followed by extraction with methanol or tetrahydrofuran is effective .
  • Validation: Include recovery studies (e.g., spiked samples) and cross-validate with spectroscopic methods (e.g., NMR for structural confirmation) .

Q. How should researchers design experiments to synthesize this compound derivatives while minimizing hazards?

Methodological Answer:

  • Safety Protocols: Follow OSHA guidelines (29 CFR 1910.132) for PPE, including nitrile gloves, fume hoods, and closed-system transfers to avoid inhalation or dermal exposure .
  • Synthesis Optimization: Use Schlenk-line techniques under inert atmospheres to stabilize reactive intermediates. Monitor reaction progress via TLC or in-situ IR spectroscopy .
  • Waste Management: Decontaminate equipment with 10% sodium hydroxide solutions to neutralize acidic byproducts .

Q. What are the critical parameters for characterizing this compound’s purity and stability?

Methodological Answer:

  • Purity Analysis: Use melting point determination (compare with literature values) and HPLC with UV detection at 254 nm .
  • Stability Studies: Conduct accelerated degradation under UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS .
  • Data Reporting: Include Rf values (TLC), retention times (HPLC), and spectral matches (NMR, IR) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenicity data for this compound?

Methodological Answer:

  • Epidemiological Analysis: Re-examine cohort studies (e.g., dye production workers) with adjusted confounders like smoking status and coexposure to other amines .
  • In Vitro Mechanistic Studies:** Use Ames tests with metabolic activation (S9 fraction) to assess mutagenicity and compare results across bacterial strains (e.g., TA98 vs. TA100) .
  • Dose-Response Modeling: Apply benchmark dose (BMD) modeling to low-dose animal studies to reconcile discrepancies in threshold effects .

Q. What advanced computational methods can predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometries at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic attack .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., acetonitrile vs. DMF) to model reaction pathways and byproduct formation .
  • Validation: Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How can researchers design a study to investigate the environmental degradation pathways of this compound?

Methodological Answer:

  • Field Sampling: Collect soil/water samples from industrial sites and use SPE (solid-phase extraction) for preconcentration .
  • Metabolite Identification: Employ high-resolution LC-QTOF-MS to detect transformation products (e.g., hydroxylated or dimerized species) .
  • Microcosm Experiments: Simulate aerobic/anaerobic conditions with isotopic labeling (e.g., ¹⁴C-tagged compound) to track mineralization rates .

Guidance for Contradiction Analysis

  • Root-Cause Framework:
    • Compare methodologies (e.g., detection limits, sample prep).
    • Assess confounding variables (e.g., purity of reagents).
    • Apply statistical tests (e.g., Cochran’s Q for heterogeneity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.